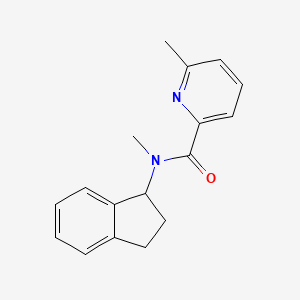
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies. In
Mécanisme D'action
The exact mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide is not fully understood. However, it is believed to work by stimulating the immune system to attack cancer cells. N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide has been shown to activate immune cells, such as macrophages and dendritic cells, which then release cytokines and other immune system molecules that can kill cancer cells.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha and interferon-alpha, which are involved in the immune response. N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide has also been shown to increase the production of nitric oxide, which can help to kill cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide is that it has been extensively studied in preclinical models, and its anti-tumor activity has been well documented. However, one limitation of N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide is that it has not yet been approved for use in humans, and its safety and effectiveness in humans are not yet fully known.
Orientations Futures
There are a number of future directions for N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide research. One area of interest is in the development of combination therapies that include N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is in the development of new formulations of N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide that can improve its effectiveness and reduce its toxicity. Finally, there is interest in understanding the mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide in more detail, which could lead to the development of new drugs that target the immune system in cancer treatment.
Conclusion
In conclusion, N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide is a synthetic compound that has shown promise as a potential cancer treatment. Its anti-tumor activity has been well documented in preclinical studies, and it has been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, its safety and effectiveness in humans are not yet fully known, and more research is needed to fully understand its mechanism of action and potential uses in cancer treatment.
Méthodes De Synthèse
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with various reagents. The final product is obtained by reacting the intermediate compound with N,N-dimethylformamide dimethyl acetal and pyridine-2-carboxylic acid.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-6-5-9-15(18-12)17(20)19(2)16-11-10-13-7-3-4-8-14(13)16/h3-9,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTLQEXFECEZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

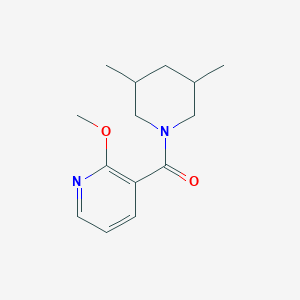
![Pentyl 2-[(3-bromobenzoyl)amino]-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7493946.png)

![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)

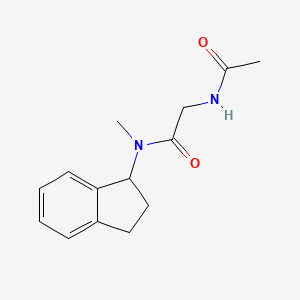

![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)

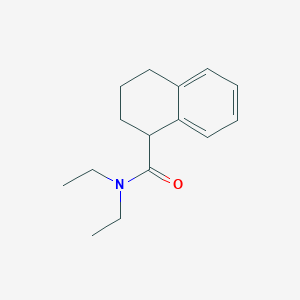
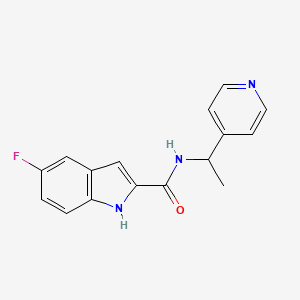
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)